molecular formula C9H11NO4S B8028034 Ethyl 3-(4-nitrothiophen-2-YL)propanoate CAS No. 1881293-98-6

Ethyl 3-(4-nitrothiophen-2-YL)propanoate

Cat. No.: B8028034
CAS No.: 1881293-98-6
M. Wt: 229.26 g/mol
InChI Key: KVCLCXWYOOHBLZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitrothiophen-2-yl)propanoate is an organic compound that belongs to the class of esters It features a thiophene ring substituted with a nitro group at the 4-position and an ethyl ester group at the 3-position of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-nitrothiophen-2-yl)propanoate typically involves the reaction of 4-nitrothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-nitrothiophen-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-nitrothiophen-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-nitrothiophen-2-yl)propanoate and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The thiophene ring can also participate in π-π stacking interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .

Properties

IUPAC Name

ethyl 3-(4-nitrothiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-14-9(11)4-3-8-5-7(6-15-8)10(12)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCLCXWYOOHBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CS1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239705
Record name 2-Thiophenepropanoic acid, 4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881293-98-6
Record name 2-Thiophenepropanoic acid, 4-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881293-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenepropanoic acid, 4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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